2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid
Overview
Description
Benzoic acid derivatives, such as 2-Fluoro-4-methylbenzoic acid , are commonly used in organic chemistry. They belong to the class of organic compounds known as benzenoids . These compounds contain a benzene ring which is a six-membered aromatic ring with alternating double and single bonds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Suzuki-Miyaura cross-coupling . This reaction is used for the synthesis of heterobiaryls and antithrombotic drugs .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzene ring substituted with various functional groups . For example, 2-Fluoro-4-methylbenzoic acid has a fluorine atom and a methyl group attached to the benzene ring .Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions. For instance, 2-Fluoro-4-methylbenzoic acid can undergo deprotonation reactions .Physical and Chemical Properties Analysis
These compounds often appear as crystalline powders . Their physical and chemical properties, such as melting point and density, can vary depending on the specific substituents present on the benzene ring .Scientific Research Applications
Fluorescent Probes and Sensing Applications
- Fluorophores derived from benzoxazole and benzothiazole analogues, like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been developed for sensing magnesium and zinc cations and are sensitive to pH changes, indicating potential applications in environmental and biological sensing (Tanaka et al., 2001).
Organic Synthesis
- In the realm of organic synthesis, methods for the directed lithiation of unprotected benzoic acids have been explored, facilitating the introduction of various substituents ortho to the carboxylic group, which could be applicable to the synthesis of complex fluorinated aromatic compounds (Bennetau et al., 1995).
- The development of versatile 2-fluoroacrylic building blocks for synthesizing fluorinated heterocyclic compounds demonstrates the potential for creating a variety of fluorinated materials and pharmaceuticals (Shi et al., 1996).
Pharmacological Studies
- In pharmacology, compounds like 3-{4-[(2',6'-dimethylbiphenyl-3-yl)methoxy]-2-fluorophenyl}propanoic acid have been identified as potent GPR40 agonists, highlighting the therapeutic potential of fluorinated benzoic acid derivatives in the treatment of type 2 diabetes (Sasaki et al., 2011).
Environmental Science
- Anaerobic transformation studies using fluorinated analogues have provided insights into the biodegradation pathways of aromatic compounds, illustrating the role of fluorinated benzoic acids in environmental science (Genthner et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-9-3-5-10(13(16)7-9)8-2-4-11(14(17)18)12(15)6-8/h2-7H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJTPHMEJFKSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679116 | |
Record name | 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184815-91-5 | |
Record name | 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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